(+)-Usnic acid (Standard)

Descripción

BenchChem offers high-quality (+)-Usnic acid (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Usnic acid (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

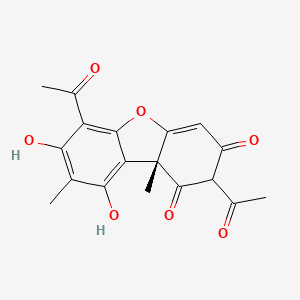

(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUKLJLRRAKFN-MCEAHNFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 6159-66-6 | |

| Record name | (R)-Usnic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7562-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (+)-Usnic Acid Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of the (+)-Usnic acid standard. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, and established experimental protocols for its isolation and biological evaluation.

Chemical Structure and Identification

(+)-Usnic acid is a naturally occurring dibenzofuran (B1670420) derivative, predominantly found in various lichen species. It is known for its distinct yellow color and bitter taste.[1] The stereochemistry of the chiral center at position 9b determines the (+) or (-) form of the molecule.

IUPAC Name: (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione.[2]

Molecular Formula: C₁₈H₁₆O₇.[1]

Molecular Weight: 344.32 g/mol .

CAS Registry Number: 7562-61-0.[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of (+)-Usnic acid.

| Property | Value | Reference |

| Melting Point | 204 °C | [1] |

| Optical Rotation | [α]D²⁵ +492° (c=0.5, CHCl₃) | Sigma-Aldrich |

| Solubility | Water: <0.001 g/L (25°C) | [1] |

| Acetone (B3395972): 0.077 g/L | [1] | |

| Ethyl Acetate: 0.088 g/L | [1] | |

| pKa | 4.4 |

Spectroscopic Data

¹H-NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.75 | s | 3H | C10-CH₃ |

| 2.10 | s | 3H | C8-CH₃ |

| 2.65 | s | 3H | C2-COCH₃ |

| 2.68 | s | 3H | C6-COCH₃ |

| 5.98 | s | 1H | C4-H |

| 11.02 | s | 1H | C9-OH |

| 13.31 | s | 1H | C7-OH |

¹³C-NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 7.7 | C10-CH₃ |

| 27.9 | C8-CH₃ |

| 31.9 | C2-COCH₃ |

| 32.4 | C6-COCH₃ |

| 59.0 | C9b |

| 98.1 | C4 |

| 101.5 | C9a |

| 103.8 | C2 |

| 105.3 | C6 |

| 109.3 | C5a |

| 155.2 | C8 |

| 157.5 | C5b |

| 163.8 | C7 |

| 179.3 | C9 |

| 191.6 | C1 |

| 198.0 | C3 |

| 200.3 | C2-CO CH₃ |

| 201.7 | C6-CO CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 | O-H stretching (phenolic) |

| 1695 | C=O stretching (ketone) |

| 1620 | C=C stretching (aromatic) |

| 1540 | C-O stretching (ester) |

Mass Spectrometry

The mass spectrum of (+)-Usnic acid shows a prominent molecular ion peak [M]+ at m/z 344, corresponding to its molecular weight.

Experimental Protocols

Extraction and Purification of (+)-Usnic Acid from Lichens

This protocol describes a common method for the extraction and purification of (+)-Usnic acid from lichen species such as Usnea barbata.

Materials:

-

Dried and ground lichen material

-

Acetone

-

Ethanol

-

Dichloromethane

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Macerate 100 g of dried and ground lichen material in 500 mL of acetone at room temperature for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and dichloromethane, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing usnic acid and evaporate the solvent.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure (+)-Usnic acid as yellow needles.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of (+)-Usnic acid against bacterial strains using the broth microdilution method.

Materials:

-

(+)-Usnic acid standard

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of (+)-Usnic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the usnic acid stock solution with MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in MHB without usnic acid) and a negative control (MHB only).

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is defined as the lowest concentration of usnic acid that completely inhibits visible bacterial growth.

Biological Activity

(+)-Usnic acid exhibits a broad range of biological activities, with its antibacterial properties being the most extensively studied.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1-8 | [3] |

| Bacillus subtilis | 2-16 | |

| Mycobacterium tuberculosis | 16-64 | |

| Escherichia coli | >128 | |

| Pseudomonas aeruginosa | >128 | [4] |

Signaling Pathways and Workflows

Biosynthesis of Usnic Acid

The biosynthesis of usnic acid proceeds through the polyketide pathway, with methylphloracetophenone as a key intermediate.[1][5]

Caption: Biosynthesis of (+)-Usnic Acid.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of (+)-Usnic acid.

Caption: Isolation and Characterization Workflow.

References

- 1. Usnic acid - Wikipedia [en.wikipedia.org]

- 2. Usnic acid, (R)- | C18H16O7 | CID 478125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (+)-Usnic Acid Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Usnic acid is a naturally occurring dibenzofuran (B1670420) derivative found predominantly in various lichen species.[1][2] It is recognized for its wide range of biological activities, including antibacterial, antiviral, and antitumor properties, making it a subject of considerable interest in pharmaceutical and scientific research.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of the (+)-Usnic acid analytical standard, complete with detailed experimental protocols and data presented for clear and effective use by researchers and professionals in drug development.

Chemical Identity and Structure

(+)-Usnic acid is a chiral molecule with the (R)-configuration at the 9b position.[5] Its chemical structure is characterized by a dibenzofuran core with acetyl and hydroxyl groups.

| Identifier | Value |

| IUPAC Name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione[5] |

| Molecular Formula | C₁₈H₁₆O₇[1][2][5][6][7][8][9] |

| Molecular Weight | 344.32 g/mol [1][3][6][9][10] |

| CAS Number | 7562-61-0[1][3][5][6][8][9][10] |

| Appearance | Yellow to yellow-green or gold crystalline powder.[1][6][7][8] |

Spectroscopic Properties

UV-Vis Spectroscopy

(+)-Usnic acid exhibits characteristic absorption maxima in the ultraviolet-visible spectrum, which is useful for its quantification.

| Wavelength (λmax) | Solvent | Molar Extinction Coefficient (ε) |

| ~232 nm and 282 nm | Varies by solvent | 45,000 M⁻¹cm⁻¹ at 283 nm[11] |

| 281 nm | Ethanol | - |

Experimental Protocol: UV-Vis Spectrophotometry

A UV-Vis spectrophotometric method can be employed for the quantitative analysis of (+)-Usnic acid. A primary stock solution is prepared by dissolving a known weight of the analytical standard in a suitable solvent, such as methanol. Working standards are then prepared by serial dilution of the stock solution. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax), typically around 282 nm, using a UV-Vis spectrophotometer with a 1 cm quartz cuvette. A calibration curve is constructed by plotting absorbance versus concentration, which should demonstrate a linear relationship in accordance with the Beer-Lambert law. This curve can then be used to determine the concentration of (+)-Usnic acid in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (+)-Usnic acid.

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 1.75 (3H), 2.08 (3H), 2.66 (6H), 5.9 (1H), 11.01 (1H), 13.30 (1H)[12] |

| ¹³C NMR | CDCl₃ | 7.12, 27.49, 30.87, 31.71, 58.64, 97.90, 101.08, 103.53, 104.80, 108.87, 154.7, 157.0, 163.0, 178.0, 191.29, 197.62, 199.92, 201.36[12] |

Experimental Protocol: NMR Spectroscopy

For solution-phase NMR, the (+)-Usnic acid sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, spectra are typically acquired at room temperature with a set number of transients and a defined recycle interval. For ¹³C NMR, pulse sequences such as DEPTQ can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (+)-Usnic acid, aiding in its identification.

| Ionization Mode | Major Fragment Ions (m/z) |

| Negative Ion ESI-MS/MS | [M-H]⁻ at 343.08, with daughter ions at 328.06 and 259.08. |

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method for the analysis of (+)-Usnic acid. Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column with a gradient elution program. A common mobile phase consists of water and acetonitrile, both acidified with 0.1% formic acid. Mass spectrometry is performed using an electrospray ionization (ESI) source, often in negative ion mode. The mass spectrometer is operated to scan a specific mass-to-charge (m/z) range. For tandem MS, the parent ion (e.g., m/z 343 for [M-H]⁻) is selected and subjected to collision-induced dissociation to generate characteristic fragment ions.

Physical and Chemical Properties

Melting Point

The melting point is a crucial parameter for the identification and purity assessment of a solid substance.

| Property | Value |

| Melting Point | 201-203 °C (lit.)[1][6] |

Experimental Protocol: Melting Point Determination

The melting point of (+)-Usnic acid can be determined using a capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Solubility

The solubility of (+)-Usnic acid is an important factor in its formulation and biological activity. It is generally poorly soluble in water but shows better solubility in organic solvents.

| Solvent | Solubility |

| Water | Practically insoluble[11] |

| Ethanol | Soluble[8] |

| Acetone | Moderately soluble[11] |

| Ethyl Acetate | Moderately soluble[11] |

| Chloroform | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[8] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The equilibrium solubility of (+)-Usnic acid can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove the undissolved solid. The concentration of (+)-Usnic acid in the clear filtrate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Acidity (pKa)

(+)-Usnic acid possesses three hydroxyl groups with different acidic strengths.

| Hydroxyl Group Position | pKa |

| 1 (enolic) | 4.4[11] |

| 9 | 8.8[11] |

| 7 | 10.7[11] |

Experimental Protocol: Spectrophotometric pKa Determination

The pKa values of (+)-Usnic acid can be determined by spectrophotometry. A series of buffer solutions with a range of known pH values are prepared. A constant concentration of (+)-Usnic acid is added to each buffer solution. The UV-Vis spectrum of each solution is recorded. The absorbance at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Optical Activity

As a chiral molecule, (+)-Usnic acid rotates the plane of polarized light.

| Property | Value |

| Specific Rotation | [α]²⁵/D +488°, c = 0.7% in chloroform[6] |

Experimental Protocol: Polarimetry

The specific rotation of (+)-Usnic acid is measured using a polarimeter. A solution of known concentration is prepared by dissolving a weighed amount of the sample in a specific volume of a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured, and the specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Crystallographic Data

The solid-state structure of (+)-Usnic acid has been characterized by X-ray crystallography.

| Crystal System | Space Group |

| Orthorhombic | P2₁2₁2₁ |

Experimental Protocol: X-ray Crystallography

Single crystals of (+)-Usnic acid suitable for X-ray diffraction are grown from a solution by slow evaporation of a solvent such as chloroform. A crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.

Conclusion

This technical guide provides a comprehensive summary of the key physicochemical properties of the (+)-Usnic acid analytical standard. The tabulated data and detailed experimental protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product. The provided workflows for common analytical procedures offer a clear visual guide for experimental setup. A thorough understanding of these properties is fundamental for ensuring the quality, consistency, and efficacy of (+)-Usnic acid in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vista do Validation of a UV-VIS Spectrophotometric method for the determination of usnic acid /collagen-based membranes [scientiaplena.org.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An NMR crystallographic characterisation of solid (+)-usnic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. datapdf.com [datapdf.com]

- 11. Development and validation of a reliable LC-MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Natural Sources and Isolation of (+)-Usnic Acid from Lichens

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Usnic acid, a potent secondary metabolite derived from lichens, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties. This technical guide provides an in-depth overview of the natural sources of (+)-usnic acid, focusing on lichen species with high yields of this compound. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of (+)-usnic acid, presenting a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources of (+)-Usnic Acid

(+)-Usnic acid is a dibenzofuran (B1670420) derivative that is particularly abundant in the cortex of various lichen species, where it is believed to play a protective role against UV radiation and herbivores.[1] This compound is found in several genera of lichens, with concentrations varying significantly between species and even influenced by geographical location and environmental conditions. The most prominent lichen genera known to be rich sources of (+)-usnic acid include Usnea, Cladonia, Parmelia, Ramalina, Lecanora, Evernia, and Alectoria.[1]

Among these, the Usnea genus, commonly known as "beard lichen," is one of the most widely utilized sources for the commercial and laboratory-scale isolation of usnic acid.[2][3]

Quantitative Analysis of (+)-Usnic Acid in Various Lichen Species

The yield of (+)-usnic acid can vary considerably among different lichen species. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantitative determination of usnic acid content in lichen extracts.[3][4][5][6][7] The following table summarizes the reported yields of usnic acid from various lichen species, providing a comparative overview for selecting appropriate source materials.

| Lichen Species | Usnic Acid Content (% dry weight) | Analytical Method | Reference |

| Usnea florida | 0.22 - 6.49 | HPLC | [8] |

| Usnea barbata | 0.22 - 6.49 | HPLC | [8] |

| Usnea longissima | 0.22 - 6.49 | HPLC | [8] |

| Usnea rigida | 0.22 - 6.49 | HPLC | [8] |

| Usnea hirta | 0.22 - 6.49 | HPLC | [8] |

| Usnea subflorida | 0.22 - 6.49 | HPLC | [8] |

| Ramalina fastigiata | 3.23 ± 0.16 | HPLC | [9] |

| Ramalina fraxinea | 0.13 ± 0.01 | HPLC | [9] |

| Flavoparmelia caperata | 2.38 | HPLC | [7] |

| Cladonia foliacea | ~0.42 (from 100g dried lichen) | HPLC-UV/PAD-CD | [6] |

| Various Anatolian Species | 0.04 - 6.49 | HPLC | [5] |

Experimental Protocols for the Isolation and Purification of (+)-Usnic Acid

The isolation of (+)-usnic acid from lichens typically involves a multi-step process encompassing sample preparation, extraction, and purification. Acetone (B3395972) is the most commonly employed solvent for extraction due to its high efficiency in dissolving usnic acid.[4][10][11][12]

Sample Preparation

-

Collection and Cleaning: Collect lichen thalli from a suitable habitat, avoiding excessive contamination with substrate material. Carefully clean the collected lichens to remove any debris, soil, or other foreign matter.

-

Drying: Air-dry the cleaned lichen material in a well-ventilated area away from direct sunlight to prevent degradation of the active compounds. Alternatively, a low-temperature oven (e.g., 40°C) can be used.

-

Grinding: Once thoroughly dried, grind the lichen thalli into a fine powder using a blender or a mortar and pestle. This increases the surface area for efficient solvent extraction.

Extraction Methodologies

Several methods can be employed for the extraction of usnic acid from the prepared lichen powder. The choice of method may depend on the available equipment and the desired scale of extraction.

-

Place the powdered lichen material in a large Erlenmeyer flask.

-

Add acetone to the flask, ensuring the lichen powder is fully submerged (a common ratio is 1:10 w/v).

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the solid lichen residue.

-

Repeat the extraction process with fresh acetone on the residue to maximize the yield.

-

Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

This method has been shown to be highly efficient for usnic acid extraction.[4][10]

-

Place the powdered lichen material in a round-bottom flask.

-

Add acetone to the flask.

-

Set up a reflux condenser and heat the mixture to the boiling point of acetone.

-

Continue the reflux for a predetermined period, typically 60 minutes for optimal extraction.[4][10]

-

Allow the mixture to cool to room temperature.

-

Filter the extract and concentrate it as described in the maceration method.

This continuous extraction method is highly effective for exhaustive extraction.

-

Place the powdered lichen material in a cellulose (B213188) thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with acetone.

-

Heat the flask to the boiling point of acetone. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the lichen powder.

-

The extract will then siphon back into the distilling flask.

-

Continue the extraction for several hours (e.g., 48 hours) until the solvent in the siphon tube runs clear.[13]

-

Concentrate the extract using a rotary evaporator.

Purification by Recrystallization

The crude extract obtained from the above methods will contain usnic acid along with other lichen metabolites. Recrystallization is a common and effective method for purifying usnic acid.

-

Dissolve the crude extract in a minimal amount of hot acetone.

-

Once dissolved, add a co-solvent such as 95% ethanol (B145695) (a common ratio of acetone to ethanol is 10:1) to induce crystallization.[2]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of yellow, needle-like crystals of usnic acid.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

-

Dry the purified (+)-usnic acid crystals. The purity can be assessed by measuring the melting point and by analytical techniques such as HPLC.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the extraction and isolation of (+)-usnic acid from lichens.

Caption: Workflow for the isolation and purification of (+)-usnic acid from lichens.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of (+)-usnic acid from lichens. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising therapeutic applications of this unique lichen metabolite. The provided workflow visualization offers a clear and concise summary of the isolation process.

References

- 1. Usnic acid - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]

- 11. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

The Biosynthesis of (+)-Usnic Acid in Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Usnic acid, a prominent secondary metabolite in many lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-usnic acid, focusing on the core enzymatic reactions, precursor molecules, and the genetic machinery that governs its production. This document synthesizes current research findings to offer a comprehensive resource for professionals in natural product chemistry, drug discovery, and biotechnology.

Introduction

Lichens are symbiotic organisms composed of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. They are prolific producers of a vast array of secondary metabolites, many of which are unique to the lichen symbiosis. Among these, (+)-usnic acid is one of the most well-known and extensively studied compounds. It is a yellow, dibenzofuran (B1670420) derivative that accumulates in the cortex of various lichen genera, including Usnea, Cladonia, Lecanora, and Ramalina.[1][2] The biosynthesis of this complex molecule is a multi-step process orchestrated by a dedicated set of enzymes encoded by a biosynthetic gene cluster within the fungal partner's genome.[3] Understanding this pathway is crucial for harnessing the therapeutic potential of usnic acid and for developing biotechnological production platforms.

The Biosynthetic Pathway of (+)-Usnic Acid

The biosynthesis of (+)-usnic acid proceeds through the acetate-polymalonate pathway, a common route for the production of polyketides in fungi.[1] The key steps in the pathway are outlined below and illustrated in the accompanying diagram.

Precursor Molecule: Methylphloracetophenone

The biosynthesis of usnic acid begins with the formation of the precursor molecule, methylphloracetophenone. This is accomplished through the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules, followed by C-methylation, cyclization, and aromatization reactions.[1][4]

Key Enzymes and the Biosynthetic Gene Cluster

Genomic and transcriptomic studies have identified a putative biosynthetic gene cluster responsible for (+)-usnic acid production.[3] This cluster contains the genes encoding the two key enzymes in the pathway:

-

Methylphloracetophenone Synthase (MPAS): This enzyme is a non-reducing polyketide synthase (NR-PKS). NR-PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units to build a polyketide chain. In the case of usnic acid biosynthesis, MPAS is responsible for the synthesis of the methylphloracetophenone precursor.[5]

-

Methylphloracetophenone Oxidase (MPAO): This enzyme is a cytochrome P450 monooxygenase. MPAO catalyzes the oxidative dimerization of two molecules of methylphloracetophenone to form the characteristic dibenzofuran core of usnic acid.[5]

The presence of this gene cluster is strongly correlated with the ability of a lichen species to produce usnic acid.[3]

Quantitative Data

| Lichen Species | Usnic Acid Content (% dry weight) | Reference |

| Usnea florida | 0.22 - 6.49 | [2] |

| Usnea barbata | 0.22 - 6.49 | [2] |

| Usnea longissima | 0.22 - 6.49 | [2] |

| Usnea rigida | 0.22 - 6.49 | [2] |

| Usnea hirta | 0.22 - 6.49 | [2] |

| Usnea subflorida | 0.22 - 6.49 | [2] |

| Alectoria species | up to 6 | [1] |

| Parmelia flexilis | 1.66 - 5.13 | [6] |

Experimental Protocols

The study of the (+)-usnic acid biosynthetic pathway involves a range of molecular and analytical techniques. Below are generalized protocols for key experiments.

Identification of the Usnic Acid Biosynthetic Gene Cluster

This workflow outlines the general steps involved in identifying the putative gene cluster responsible for usnic acid biosynthesis.

Heterologous Expression of Lichen PKS Genes

Heterologous expression is a powerful technique to functionally characterize enzymes from organisms that are difficult to culture, such as lichen mycobionts.[7]

Objective: To express the putative methylphloracetophenone synthase (MPAS) gene in a heterologous host and detect the production of methylphloracetophenone.

Materials:

-

Vector for fungal expression (e.g., containing a strong constitutive or inducible promoter).

-

Competent cells of a suitable fungal host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae).

-

Restriction enzymes and T4 DNA ligase.

-

PCR primers specific to the MPAS gene.

-

Lichen genomic DNA or cDNA.

-

Culture media and antibiotics for selection.

-

Analytical instruments (HPLC, LC-MS).

Protocol:

-

Gene Amplification: Amplify the full-length coding sequence of the putative MPAS gene from lichen mycobiont cDNA using PCR with high-fidelity polymerase.

-

Vector Construction: Clone the amplified MPAS gene into a suitable fungal expression vector under the control of a strong promoter.

-

Transformation: Transform the expression vector into a suitable fungal host strain.

-

Selection and Cultivation: Select for transformed fungal colonies on appropriate selective media. Cultivate the positive transformants in liquid culture to allow for gene expression and production of the polyketide.

-

Metabolite Extraction: Extract the secondary metabolites from the fungal culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the crude extract by HPLC and LC-MS to detect the presence of the expected product, methylphloracetophenone. Compare the retention time and mass spectrum with an authentic standard if available.

Quantification of Usnic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of usnic acid in lichen extracts.[6][8]

Objective: To determine the concentration of usnic acid in a lichen sample.

Materials:

-

Dried and ground lichen material.

-

Acetone (B3395972) (HPLC grade).

-

Usnic acid standard.

-

HPLC system with a UV/Vis or PDA detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic or acetic acid).

Protocol:

-

Standard Preparation: Prepare a stock solution of usnic acid standard in acetone of a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Extraction: Extract a known weight of the dried, ground lichen material with acetone, often aided by sonication. Filter the extract to remove particulate matter.

-

HPLC Analysis:

-

Set up the HPLC system with a reversed-phase C18 column.

-

Equilibrate the column with the mobile phase.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the lichen extract.

-

Monitor the elution at a wavelength where usnic acid has a strong absorbance (e.g., 282 nm).

-

-

Quantification: Identify the usnic acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of usnic acid in the sample by using the calibration curve. Express the result as a percentage of the dry weight of the lichen.

Conclusion

The biosynthesis of (+)-usnic acid in lichens is a fascinating example of the complex secondary metabolism occurring in these symbiotic organisms. The identification of the key enzymes, MPAS and MPAO, and their corresponding genes has provided a solid foundation for further research. While detailed biochemical characterization of these enzymes remains an area for future investigation, the available knowledge, as summarized in this guide, offers valuable insights for researchers in natural product synthesis, metabolic engineering, and drug development. The methodologies outlined here provide a framework for the continued exploration of the rich chemical diversity found within the lichen kingdom.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Identification and quantitation of usnic acid from the lichen Usnea species of Anatolia and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolichen.com [biolichen.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cloning and heterologous transcription of a polyketide synthase gene from the lichen Solorina crocea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of (+)-Usnic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Usnic acid, a prominent secondary metabolite derived from various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This dibenzofuran (B1670420) derivative is recognized for a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[1][2] Its multifaceted mechanisms of action make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of (+)-usnic acid, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support researchers in their exploration of this promising natural compound.

Anticancer Activity

(+)-Usnic acid demonstrates significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth and metastasis.[3][5]

Quantitative Anticancer Data

The cytotoxic efficacy of (+)-usnic acid has been quantified across various human cancer cell lines, with IC₅₀ (half-maximal inhibitory concentration) values highlighting its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |

| H520 | Lung Squamous Cell Carcinoma | 32.51 ± 0.44 | 48 hours | [6] |

| Calu-1 | Lung Squamous Cell Carcinoma | 34.25 ± 0.05 | 48 hours | [6] |

| A549 | Lung Carcinoma | 65.3 ± 0.65 | Not Specified | [7] |

| T-47D | Breast Cancer | ~12.2 (4.2 µg/mL) | Not Specified | [8] |

| Capan-2 | Pancreatic Cancer | ~15.4 (5.3 µg/mL) | Not Specified | [8] |

| HCT116 | Colon Cancer | ~29 (10 µg/mL) | 72 hours | [9] |

| HeLa | Cervical Cancer | 23.7 | Not Specified | [10] |

| MCF-7 | Breast Cancer | 75.7 | Not Specified | [10] |

| HepG2 | Hepatoma | 30 | 24 hours | [10] |

| BGC-823 | Gastric Cancer | Not Specified | Not Specified | [3] |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | [3] |

| KB | Oral Carcinoma | Not Specified | Not Specified | [11] |

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis via ROS Generation

A primary mechanism of (+)-usnic acid's anticancer activity is the induction of reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis.[6][12] (+)-Usnic acid disrupts the mitochondrial respiratory chain, specifically complexes I and III, which elevates ROS levels.[6][13] This cascade activates the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, an increased Bax/Bcl-2 ratio, and the activation of caspases.[3][11][12]

1.2.2. Inhibition of Proliferation and Metastasis

(+)-Usnic acid also inhibits cancer cell proliferation and motility. It has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) by suppressing STAT3 and RAS signaling pathways.[5] This leads to enhanced T-lymphocyte-mediated tumor cell killing.[5] Furthermore, it can inhibit β-catenin and AP-1 activity, which are crucial for cancer cell migration and invasion.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][14]

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest

-

Complete culture medium

-

(+)-Usnic acid stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]

-

Treatment: Prepare serial dilutions of (+)-usnic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[8][16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can then be determined using a dose-response curve.

Antimicrobial Activity

(+)-Usnic acid is well-documented for its potent antimicrobial properties, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][17] Its activity against Gram-negative bacteria is generally lower.[17]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA Sa3 | 64 | [18] |

| Staphylococcus aureus | 1945GFPuvr | 32 | [3] |

| Pseudomonas aeruginosa | MTCC 2453 | 312.5 | [6][11] |

| Pseudomonas aeruginosa | Not Specified | 256 | [3] |

| Chromobacterium violaceum | MTCC 2656 | 625 | [6][11] |

| Serratia marcescens | MTCC 8708 | 1250 | [6][11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20]

Materials:

-

96-well sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

(+)-Usnic acid stock solution

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer/Nephelometer

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.[20] In the first well of a row, add 100 µL of a 2x concentrated stock of (+)-usnic acid, resulting in a total volume of 200 µL.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.[20]

-

Inoculation: Add the diluted bacterial inoculum to each well (except for a sterility control well containing only broth).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of (+)-usnic acid at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

(+)-Usnic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[2][15] It has been shown to be effective in both acute and chronic models of inflammation.[15]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of (+)-usnic acid involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes. (+)-Usnic acid prevents the degradation of I-κBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[21] This leads to a reduction in the expression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[21]

Quantitative Anti-inflammatory Data

| Assay | Model | IC₅₀ Value (µM) | Reference |

| TNF-α Production Inhibition | LPS-stimulated RAW264.7 macrophages | 12.8 | [21] |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | 4.7 | [21] |

Other Biological Activities

Antioxidant Activity

(+)-Usnic acid demonstrates notable antioxidant properties, primarily through its ability to scavenge free radicals.[23][24] Its phenolic hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species.[25] It is particularly effective against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[23][24] Additionally, usnic acid can chelate metal ions like iron and copper, preventing them from participating in radical-generating Fenton reactions.[7][25]

Antiviral Activity

The antiviral potential of (+)-usnic acid has also been reported. While the mechanisms are still being elucidated, some evidence suggests it can inhibit viral replication, possibly by interfering with RNA transcription.[17] It has shown activity against viruses such as Herpes Simplex Virus (HSV) and various influenza strains.[26][27]

Conclusion

(+)-Usnic acid is a natural compound with a compelling and broad range of biological activities. Its demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, underpinned by well-defined molecular mechanisms, establishes it as a strong candidate for further preclinical and clinical development. The quantitative data and detailed protocols provided in this guide are intended to facilitate and standardize future research into this versatile lichen metabolite, with the ultimate goal of translating its therapeutic potential into novel treatments for a variety of diseases. However, researchers should remain mindful of potential toxicities, particularly hepatotoxicity at higher doses, which necessitates careful dose-response studies and safety evaluations.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Usnic acid suppresses cervical cancer cell proliferation by inhibiting PD-L1 expression and enhancing T-lymphocyte tumor-killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticholinergic and antioxidant activities of usnic acid-an activity-structure insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botanyjournals.com [botanyjournals.com]

- 11. Usnic acid alleviates inflammatory responses and induces apoptotic signaling through inhibiting NF-ĸB expressions in human oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. MTT (Assay protocol [protocols.io]

- 17. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistnotes.com [chemistnotes.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Down-regulatory effect of usnic acid on nuclear factor-kappaB-dependent tumor necrosis factor-alpha and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Is Usnic Acid a Promising Radical Scavenger? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Usnic Acid: A Technical Guide on Antiviral Properties and Mechanisms of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Usnic acid, a secondary metabolite predominantly found in various lichen species, has garnered significant scientific interest due to its broad spectrum of biological activities, including well-documented antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] In recent years, extensive research has focused on elucidating its potential as an antiviral agent against a range of clinically relevant viruses. This technical guide provides a comprehensive overview of the antiviral properties of (+)-usnic acid, focusing on its efficacy against specific viral pathogens. It consolidates quantitative data from in vitro and in vivo studies, details the experimental protocols used for its evaluation, and illustrates its proposed mechanisms of action through signaling pathway and workflow diagrams. The evidence suggests that (+)-usnic acid and its derivatives represent promising scaffolds for the development of novel antiviral therapeutics.

Antiviral Spectrum of (+)-Usnic Acid

(+)-Usnic acid has demonstrated inhibitory effects against both RNA and DNA viruses. Its activity has been confirmed against several viral families, with the most significant research focused on influenza viruses, coronaviruses, and herpesviruses.

Influenza Virus

Usnic acid and its derivatives have shown a broad spectrum of activity against various influenza virus strains.[4][5] Studies have demonstrated efficacy against pandemic influenza A(H1N1)pdm09 and influenza A/Aichi/2/68 (H3N2).[4][6] Notably, certain chemically modified derivatives of usnic acid exhibit enhanced anti-influenza properties and reduced hepatotoxicity compared to the parent compound.[4][7] In vivo studies in mice have shown that a valine enamine derivative of usnic acid can significantly reduce mortality in infected animals.[4][7] The mechanism may be indirect, potentially through the inhibition of the NF-κB cellular pathway, which is crucial for influenza virus propagation.[8]

SARS-CoV-2

The emergence of the COVID-19 pandemic spurred research into novel antiviral agents, with (+)-usnic acid identified as a promising candidate. It has demonstrated pronounced activity against multiple SARS-CoV-2 strains, including the Wuhan, Delta, and Omicron variants.[1][7] In silico and in vitro studies suggest a multi-target mechanism of action.[1] (+)-Usnic acid is proposed to bind to the active site of the main protease (3CLpro or Mpro), a critical enzyme for viral replication.[1][8][9] Additionally, it may interact with the receptor-binding domain (RBD) of the viral surface glycoprotein (B1211001) S, potentially interfering with viral entry into host cells.[1]

Herpes Simplex Virus (HSV) and other DNA Viruses

(+)-Usnic acid has reported antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Polio type 1 virus.[2][3][10] Its efficacy was demonstrated in studies using virus-infected African green monkey kidney (BS-C-1) cells.[10] For mouse polyomavirus, a non-enveloped DNA virus, usnic acid acts as a potent inhibitor of its proliferation.[11] The primary mechanism in this context is the drastic inhibition of RNA transcription, which subsequently abolishes viral DNA replication.[11][12] The action is not exerted at the level of virion entry into the host cell.[11] Furthermore, usnic acid has been shown to inhibit Epstein-Barr virus (EBV) activation and, in combination with zinc sulfate, has been used as an adjuvant therapy for genital human papillomavirus (HPV) infections.[8]

Quantitative Data Summary

The antiviral efficacy of (+)-usnic acid and its derivatives is quantified using standard virological parameters such as the 50% inhibitory concentration (IC₅₀), 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to IC₅₀/EC₅₀.

| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (+)-Usnic acid | SARS-CoV-2 (Wuhan) | Vero E6 | 10.9 | >100 | >9.2 | [1] |

| (+)-Usnic acid | SARS-CoV-2 (Beta) | Vero E6 | 2.92 | - | - | [8] |

| Usnic Acid Derivatives | Influenza A(H1N1)pdm09 | MDCK | - | - | Up to 37.3 | [6] |

| Psoromic Acid | HSV-1 | Vero | 1.9 | >310 | 163.2 | [13] |

| Psoromic Acid | HSV-2 | Vero | 2.7 | >310 | 114.8 | [13] |

| Oleanolic Acid | HSV-1 | Vero | ~19.9 (6.8 µg/ml) | - | - | [14] |

| Oleanolic Acid | HSV-2 | Vero | ~22.9 (7.8 µg/ml) | - | - | [14] |

*Note: Psoromic acid is another lichen-derived molecule included for comparative context on anti-herpetic activity. **Note: Oleanolic acid is a triterpenoid (B12794562) included for comparative context on anti-herpetic activity.

Mechanisms of Antiviral Action

(+)-Usnic acid employs several mechanisms to inhibit viral infection, targeting both viral and host factors.

Inhibition of Viral Enzymes and Proteins

A primary mechanism for coronaviruses is the inhibition of the main viral protease, 3CLpro, which is essential for processing viral polyproteins into functional units, thereby halting replication.[1][8][9] Molecular modeling and in vitro assays also support the binding of usnic acid derivatives to the N-terminal domain of the SARS-CoV-2 surface glycoprotein S, which could inhibit viral entry.[1][15][16]

Inhibition of Viral Nucleic Acid Synthesis

For the mouse polyomavirus, the principal target of usnic acid is the inhibition of RNA transcription.[11][12] This upstream blockade prevents the synthesis of viral messenger RNA (mRNA), which in turn leads to the cessation of viral DNA replication.[11]

Modulation of Host Signaling Pathways

Usnic acid may exert some of its antiviral effects indirectly by modulating host cell pathways. For influenza virus, it has been suggested that usnic acid's anti-inflammatory properties, specifically the inhibition of NF-κB activation, contribute to its antiviral activity.[8] The NF-κB signaling pathway is known to be exploited by the influenza virus to support its replication, so its inhibition can significantly reduce viral propagation and infectivity.[8]

Formation of a Mechanical Barrier

A novel proposed mechanism is the ability of usnic acid to form a physical, protective barrier.[17][18][19][20] At physiological temperatures (37°C), usnic acid molecules can reportedly self-assemble into a branched network.[17][18][19] This structure can act as a mechanical barrier on the surface of cells, interfering with the biological interaction between the virus and host cell receptors, thereby blocking infection.[18][21][22][23] This has been demonstrated in vitro using Vero E6 and human nasal epithelial cells (HNEpC).[18][22][23]

Experimental Protocols

The evaluation of the antiviral properties of (+)-usnic acid involves a series of standardized in vitro and in vivo assays.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies.[4][5][6] Vero E6 cells (African green monkey kidney) are standard for SARS-CoV-2, HSV, and Poliovirus assays.[13][18][21]

-

Virus Strains: A broad range of influenza strains, including A/Aichi/2/68 (H3N2) and A(H1N1)pdm09, have been used.[4][6] For SARS-CoV-2, studies have included the original Wuhan strain as well as variants of concern like Delta and Omicron.[1][7]

Cytotoxicity Assays

Before assessing antiviral activity, the cytotoxicity of the compound is determined to ensure that any observed viral inhibition is not due to cell death.

-

Method: The microtetrazolium (MTT) assay or the neutral red dye-uptake method are frequently employed.

-

Procedure: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for a period (e.g., 48-72 hours). A reagent (MTT or neutral red) is then added, which is metabolized by viable cells into a colored product. The absorbance is measured, and the 50% cytotoxic concentration (CC₅₀) is calculated, representing the compound concentration that reduces cell viability by 50%.[6][13]

In Vitro Antiviral Activity Assays

-

Virus Yield Reduction Assay: This is a common method to quantify the inhibition of viral replication.

-

Procedure: Confluent cell monolayers are infected with the virus in the presence of varying concentrations of the test compound. After incubation, the supernatant containing progeny virions is collected. The virus titer is then determined by methods such as the 50% Tissue Culture Infective Dose (TCID₅₀) assay or plaque assay. The IC₅₀ is calculated as the compound concentration that reduces the virus titer by 50% compared to an untreated control.[4][6]

-

Plaque Reduction Assay: This assay is used for plaque-forming viruses like HSV.

-

Procedure: Cell monolayers are infected with a known amount of virus and then overlaid with a semi-solid medium (like agar (B569324) or methylcellulose) containing different concentrations of the compound. After incubation to allow for plaque formation, cells are fixed and stained. The number of plaques is counted, and the concentration that reduces the plaque number by 50% (IC₅₀) is determined.[13]

In Vivo Efficacy Studies

-

Animal Model: Mouse models are typically used for in vivo evaluation, particularly for influenza virus.

-

Procedure: Mice are infected intranasally with a lethal dose (e.g., one LD₅₀) of a mouse-adapted virus strain. The test compound is administered (e.g., orally or intraperitoneally) at various doses for a set period. Efficacy is evaluated by monitoring mortality rates, mean lifetime of the animals, and calculating a protection index.[4]

Visualizations

Workflow for In Vitro Antiviral Screening

Caption: General experimental workflow for determining the in vitro antiviral activity of (+)-usnic acid.

Proposed Mechanism of Action against SARS-CoV-2

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Toxicity of Usnic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of usnic acid inhibit broad range of influenza viruses and protect mice from lethal influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-viral activity of (-)- and (+)-usnic acids and their derivatives against influenza virus A(H1N1)2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Molecular characterization and action of usnic acid: a drug that inhibits proliferation of mouse polyomavirus in vitro and whose main target is RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Psoromic Acid, a Lichen-Derived Molecule, Inhibits the Replication of HSV-1 and HSV-2, and Inactivates HSV-1 DNA Polymerase: Shedding Light on Antiherpetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection [frontiersin.org]

- 15. (+)-Usnic Acid and Its Derivatives as Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. research.uniupo.it [research.uniupo.it]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Effects of Usnic Acid to Prevent Infections by Creating a Protective Barrier in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Usnic Acid to Prevent Infections by Creating a Protective Barrier in an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Usnic Acid to Prevent Infections by Creating a Protective Barrier in an In Vitro Study [iris.uniupo.it]

Unveiling the Anticancer Potential of (+)-Usnic Acid: A Technical Guide

An In-depth Examination of the Antiproliferative and Pro-Apoptotic Effects of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Usnic acid, a secondary metabolite derived from lichens, has garnered significant attention for its potent anticancer and antiproliferative properties. This technical guide provides a comprehensive overview of the mechanisms of action of (+)-Usnic acid, focusing on its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in various cancer cell lines. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic applications of (+)-Usnic acid.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and (+)-Usnic acid, a dibenzofuran (B1670420) derivative found predominantly in lichens of the genera Usnea, Cladonia, and Alectoria, has emerged as a molecule of interest.[1] Extensive research has demonstrated its cytotoxic effects against a broad spectrum of cancer cells, including those of the lung, breast, colon, prostate, and gastric cancers.[1][2]

The anticancer activity of (+)-Usnic acid is multifaceted, primarily attributed to its capacity to induce programmed cell death (apoptosis), halt the progression of the cell cycle, and impede the migratory and invasive capabilities of cancer cells.[3][4][5] These effects are orchestrated through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. This guide will delve into the molecular mechanisms underlying these effects, providing a detailed repository of experimental data and methodologies to aid in the advancement of research on (+)-Usnic acid as a potential anticancer therapeutic.

Quantitative Data on the Antiproliferative and Pro-Apoptotic Effects of (+)-Usnic Acid

The efficacy of (+)-Usnic acid as an anticancer agent has been quantified in numerous studies. The following tables summarize key data points, including the half-maximal inhibitory concentration (IC50) values, effects on cell cycle distribution, and the induction of apoptosis across various cancer cell lines.

Table 1: IC50 Values of (+)-Usnic Acid in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| T-47D | Breast Cancer | 4.2 µg/mL (~12.2) | Not Specified |

| Capan-2 | Pancreatic Cancer | 5.3 µg/mL (~15.4) | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 65.3 | Not Specified |

| HCT116 | Colon Cancer | ~10 µg/mL (~29) | 72 |

| DLD1 | Colon Cancer | 26.1 µg/mL (~75.8) | 48 |

| HT29 | Colon Cancer | >100 | 48 |

| DU145 | Prostate Cancer | 42.15 | 48 |

| PC3 | Prostate Cancer | >10 µM | Not Specified |

| MDA-MB-231 | Breast Cancer | 15.8 µg/mL (~45.9) | 72 |

| MCF7 | Breast Cancer | 89 | 24 |

| HeLa | Cervical Cancer | 48.7 | 24 |

| A-431 | Squamous Carcinoma | 98.9 | 48 |

| A-431 | Squamous Carcinoma | 39.2 | 72 |

| OVCAR-3 | Ovarian Cancer | Not Specified | 48 |

| A2780 | Ovarian Cancer | Not Specified | Not Specified |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| SNU-449 | Hepatocellular Carcinoma | Not Specified | 48 |

| Ishikawa | Endometrial Cancer | 51.76 | 48 |

| HEC-1B | Endometrial Cancer | 19.953 | 48 |

Table 2: Effect of (+)-Usnic Acid on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| BGC-823 | 400 | 24 | 66.9 ± 2.6 | 28.7 ± 4.5 | Not Specified |

| HEC-1B | 19.953 (IC50) | 48 | 23.32 | Not Specified | 52.7 |

| A549 | 25, 50, 100 | 24, 48 | Increased | Decreased | Not Specified |

| HepG2 | 3.13-50 | 24 | Not Specified | Increased | Not Specified |

| SNU-449 | Not Specified | 48 | Not Specified | Increased | Increased |

| OVCAR-3 | 20 | 48 | Increased | Not Specified | Not Specified |

Table 3: Induction of Apoptosis by (+)-Usnic Acid

| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |

| MDA-MB-231 | 22 (IC50) | 48 | 52.3 (Early + Late) |

| LNCaP | 150 | 48 | 69.01 (Total) |

| A549 | 100 | 48 | >2-fold increase |

Key Signaling Pathways Modulated by (+)-Usnic Acid

(+)-Usnic acid exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and modulation of key proteins involved in cell cycle regulation and apoptosis.

Induction of Apoptosis

(+)-Usnic acid is a potent inducer of apoptosis in cancer cells. This programmed cell death is primarily initiated through the intrinsic (mitochondrial) pathway. The key events include:

-

Reactive Oxygen Species (ROS) Generation: (+)-Usnic acid induces the production of ROS within cancer cells.[3] This oxidative stress damages cellular components, including DNA and mitochondria.

-

Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6]

-

Modulation of Bcl-2 Family Proteins: (+)-Usnic acid alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[1] Specifically, it upregulates Bax and downregulates Bcl-2.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting cell death.[7]

The following diagram illustrates the intrinsic apoptosis pathway induced by (+)-Usnic acid.

Caption: Intrinsic apoptosis pathway induced by (+)-Usnic acid.

Cell Cycle Arrest

(+)-Usnic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type and concentration.[1][7] This is achieved by modulating the expression of key cell cycle regulatory proteins:

-

Cyclin-Dependent Kinases (CDKs): It decreases the expression of CDK4 and CDK6, which are crucial for the G1 to S phase transition.[7]

-

Cyclins: The levels of cyclin D1, a partner of CDK4/6, are also reduced.[7]

-

CDK Inhibitors (CKIs): Conversely, (+)-Usnic acid upregulates the expression of p21/Cip1, a potent inhibitor of CDKs.[7]

The diagram below outlines the mechanism of G0/G1 cell cycle arrest induced by (+)-Usnic acid.

Caption: G0/G1 cell cycle arrest pathway induced by (+)-Usnic acid.

Anti-Metastatic Effects

(+)-Usnic acid has also been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[5] This is achieved through the downregulation of pathways that promote cell motility, such as the β-catenin/LEF and c-jun/AP-1 signaling pathways.[8] This leads to a decrease in the expression of downstream target genes like CD44, Cyclin D1, and c-myc, which are involved in cell adhesion and proliferation.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer and antiproliferative effects of (+)-Usnic acid.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (+)-Usnic acid on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

(+)-Usnic acid stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of (+)-Usnic acid in complete culture medium from the stock solution. A typical concentration range to test is 0, 5, 10, 25, 50, 75, and 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared (+)-Usnic acid dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of (+)-Usnic acid on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

(+)-Usnic acid

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of (+)-Usnic acid (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with (+)-Usnic acid.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

(+)-Usnic acid

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with (+)-Usnic acid as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished and quantified.

Western Blot Analysis